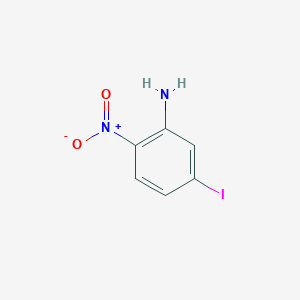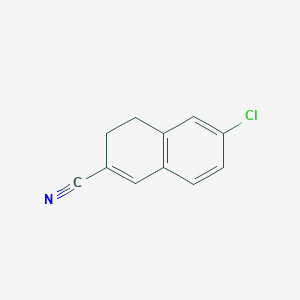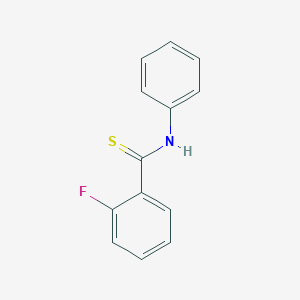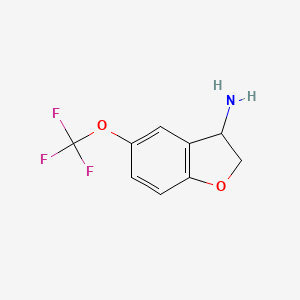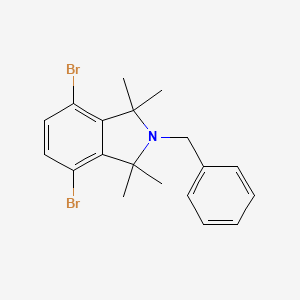
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is a synthetic organic compound that belongs to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 7, a benzyl group at position 2, and four methyl groups at positions 1, 1, 3, and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline typically involves the following steps:
Bromination: The starting material, 1,1,3,3-tetramethylisoindoline, is subjected to bromination using bromine in the presence of a suitable catalyst such as iron or hydrobromic acid. This step introduces bromine atoms at positions 4 and 7.
Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
科学研究应用
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications and the biological context.
相似化合物的比较
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure due to the presence of bromine atoms at positions 4 and 7.
4,7-Dibromo-2,1,3-benzoselenadiazole: Another compound with bromine atoms at positions 4 and 7 but with a different heterocyclic core.
Uniqueness
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is unique due to the combination of its benzyl group, bromine atoms, and tetramethyl substitution pattern. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
属性
分子式 |
C19H21Br2N |
|---|---|
分子量 |
423.2 g/mol |
IUPAC 名称 |
2-benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C19H21Br2N/c1-18(2)16-14(20)10-11-15(21)17(16)19(3,4)22(18)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI 键 |
KBYRRCXBFOKRRP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2C(N1CC3=CC=CC=C3)(C)C)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)



